4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone
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Overview
Description
4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of the furochromone family, which is characterized by a fused furan and chromone ring system. The presence of methoxy groups and a hydrazone moiety adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone typically involves multiple steps, starting from readily available precursors. One common method involves the Vilsmeier-Haack reaction, which is used to introduce formyl groups into aromatic compounds. The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, forming new C-N bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydrazine derivatives.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and various amines. Reaction conditions often involve the use of solvents like ethanol and acetic acid, with heating to facilitate the reactions .
Major Products
The major products formed from these reactions include pyrazole derivatives, Schiff bases, and other heterocyclic compounds. These products are often characterized by their unique structural features and potential biological activities .
Scientific Research Applications
4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution and cyclization reactions allows it to interact with biological macromolecules, potentially disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Khellin: 4,9-Dimethoxy-7-methyl-5H-furo(3,2-g)chromen-5-one, known for its medicinal properties.
4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)chromene-6-carbonitrile: Another furochromone derivative with significant chemical reactivity.
Uniqueness
4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone is unique due to its specific structural features, including the presence of both methoxy groups and a hydrazone moiety
Properties
CAS No. |
201747-20-8 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
7-[(E)-hydrazinylidenemethyl]-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H12N2O5/c1-18-11-8-3-4-20-12(8)14(19-2)13-10(11)9(17)5-7(21-13)6-16-15/h3-6H,15H2,1-2H3/b16-6+ |
InChI Key |
IVZVKLDQDSXHFJ-OMCISZLKSA-N |
Isomeric SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)/C=N/N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=NN |
Origin of Product |
United States |
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